

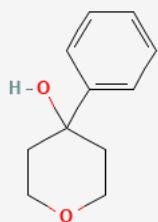
A Technical Guide to the Spectroscopic Characterization of 4-Phenyloxan-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenyloxan-4-ol

Cat. No.: B1349832


[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for **4-Phenyloxan-4-ol** (also known as 4-phenyltetrahydro-2H-pyran-4-ol). While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectroscopic characteristics based on its molecular structure, which comprises a phenyl group, a tertiary alcohol, and an oxane (tetrahydropyran) ring. The methodologies provided are standardized protocols applicable for the structural elucidation of this and similar small organic molecules.

Molecular Structure and Properties:

- IUPAC Name: **4-phenyloxan-4-ol**[\[1\]](#)
- Molecular Formula: $C_{11}H_{14}O_2$ [\[1\]](#)
- Molecular Weight: 178.23 g/mol [\[1\]](#)

- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For **4-Phenyl-4-oxan-4-ol**, both ^1H and ^{13}C NMR are crucial for structural confirmation.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the aliphatic protons on the oxane ring, and the hydroxyl proton.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	Multiplet (m)	5H	Aromatic protons (C_6H_5)
~ 3.6 - 4.0	Multiplet (m)	4H	Axial & Equatorial protons adjacent to ring oxygen ($-\text{O}-\text{CH}_2$)
~ 1.8 - 2.2	Multiplet (m)	4H	Axial & Equatorial protons on the β -carbons ($-\text{CH}_2-\text{C}-\text{CH}_2$)
Variable (typically ~1.5 - 3.0)	Singlet (s, broad)	1H	Hydroxyl proton ($-\text{OH}$)

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbons.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 145 - 148	Quaternary aromatic carbon (ipso-C)
~ 125 - 129	Aromatic carbons (-CH)
~ 70 - 75	Quaternary aliphatic carbon (C-OH)
~ 60 - 65	Aliphatic carbons adjacent to ring oxygen (-O-CH ₂)
~ 35 - 45	Aliphatic carbons on the β -position (-CH ₂ -C-CH ₂)

Experimental Protocol for NMR Spectroscopy

A sample of **4-Phenyl-4-oxan-4-ol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuteriochloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard ($\delta = 0.00$ ppm).^[2] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ^1H NMR spectra are typically recorded with 16-32 scans, while ^{13}C NMR may require several hundred to a few thousand scans for adequate signal-to-noise, especially for quaternary carbons.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of **4-Phenyl-4-oxan-4-ol** is expected to display characteristic absorption bands for its hydroxyl, phenyl, and ether functionalities.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3600 - 3200	Strong, Broad	O-H Stretch	Tertiary Alcohol (-OH)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium-Strong	C-H Stretch	Aliphatic C-H (oxane ring)
1600, 1495, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
1150 - 1050	Strong	C-O Stretch	Ether (oxane ring) and Tertiary Alcohol

Experimental Protocol for IR Spectroscopy

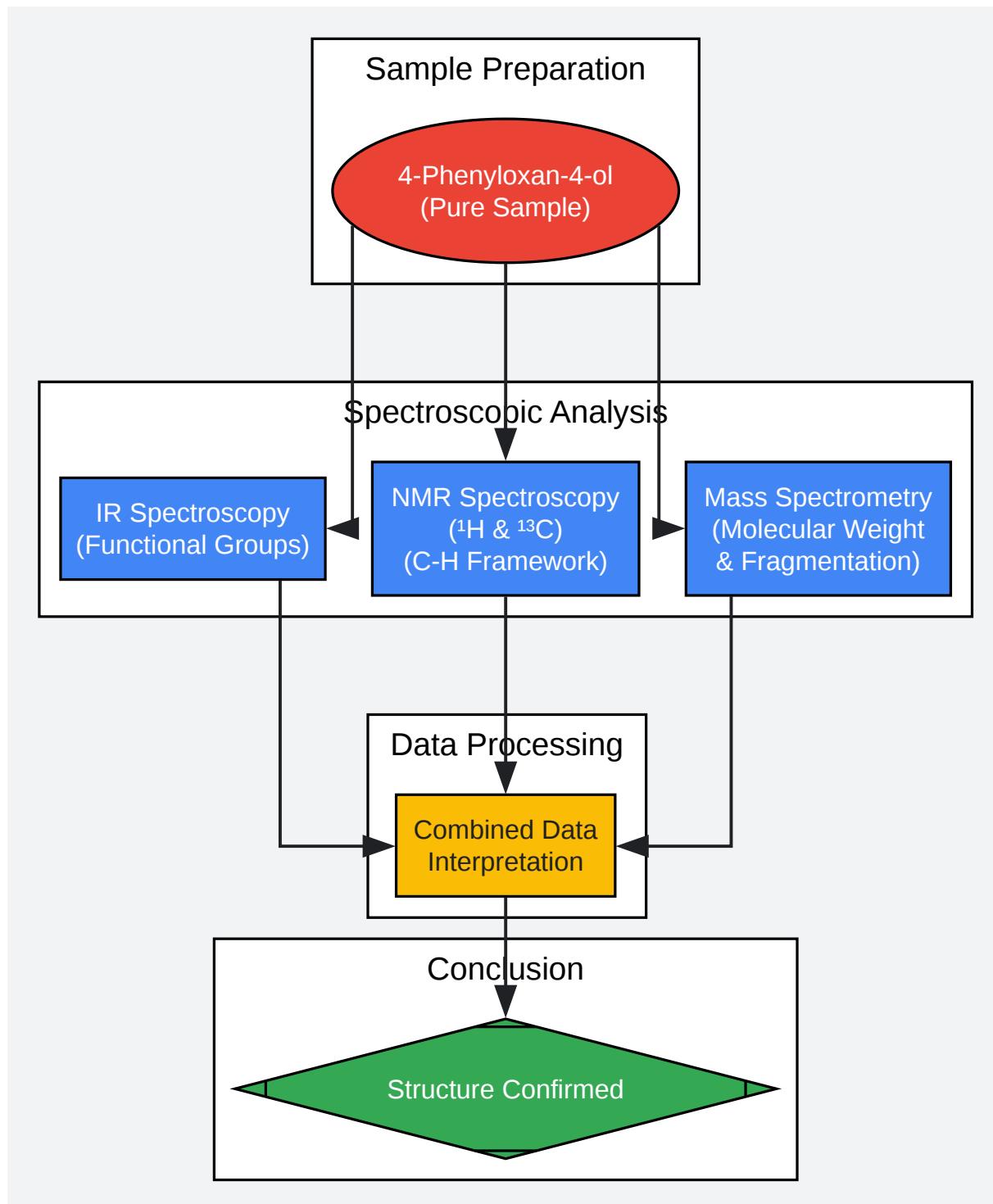
The IR spectrum can be obtained using several methods. For a solid sample like **4-Phenylloxan-4-ol**, the potassium bromide (KBr) pellet method is common. A few milligrams of the sample are finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like CCl₄) or as a thin film on a salt plate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Predicted Mass Spectrometry Data

Using an electron ionization (EI) source, the mass spectrum would be expected to show the molecular ion peak and several characteristic fragment ions.


Predicted m/z	Ion Formula	Identity/Interpretation
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^+$	Molecular Ion (M^+)
160	$[\text{C}_{11}\text{H}_{12}\text{O}]^+$	Loss of water ($\text{M} - \text{H}_2\text{O}$)
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation fragment
101	$[\text{C}_5\text{H}_9\text{O}_2]^+$	Loss of phenyl group ($\text{M} - \text{C}_6\text{H}_5$)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The logical workflow for the complete structural characterization of **4-Phenylloxan-4-ol** involves a multi-technique approach to gather complementary data, leading to an unambiguous structure confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic elucidation of **4-Phenylloxan-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylloxan-4-ol | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Phenylloxan-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349832#spectroscopic-data-nmr-ir-ms-of-4-phenylloxan-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com